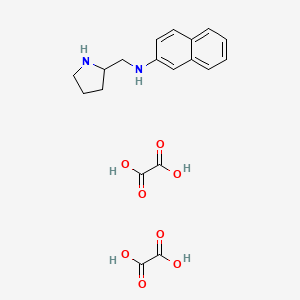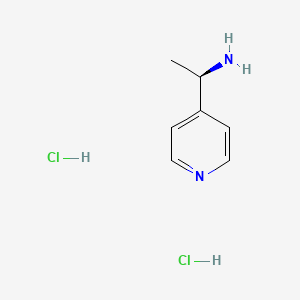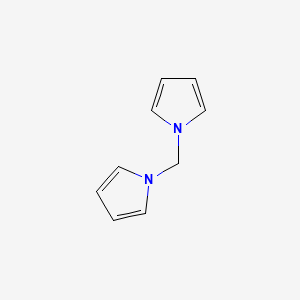![molecular formula C48H54O2 B3024236 (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1353682-93-5](/img/structure/B3024236.png)
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol is a chiral organic compound known for its unique structural features and significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with each naphthalene ring substituted by a 3,5-di-tert-butylphenyl group and a hydroxyl group at the 2,2’ positions.
Mecanismo De Acción
Mode of Action
It’s known that the compound contains sterically hindered phenolic antioxidant (ao) derivatives , which are known for their ability to inhibit oxidation processes.
Biochemical Pathways
Sterically hindered phenolic antioxidants are known to react with peroxide radicals and destroy reactive oxygen species , which could suggest potential involvement in oxidative stress-related pathways.
Result of Action
The compound’s antioxidant properties suggest it may play a role in mitigating oxidative stress at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-di-tert-butylphenol and 2-naphthol.
Coupling Reaction: The key step involves the coupling of 3,5-di-tert-butylphenol with 2-naphthol under specific conditions to form the desired product. This reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol may involve large-scale coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology and Medicine
Antioxidant: The compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress.
Pharmaceuticals: It is investigated for potential therapeutic applications due to its unique structural features.
Industry
Polymer Stabilizers: The compound is used as a stabilizer in the production of polymers to enhance their thermal and oxidative stability.
Material Science: It finds applications in the development of advanced materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butylcatechol: Similar in structure but lacks the naphthalene rings.
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Contains sulfur atoms instead of the naphthalene backbone.
Uniqueness
®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol is unique due to its chiral nature and the presence of both naphthalene and tert-butylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in asymmetric catalysis and material science applications.
Propiedades
IUPAC Name |
3-(3,5-ditert-butylphenyl)-1-[3-(3,5-ditert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFENFAQSHVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














